6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell division . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like kinesin-5, which is involved in the separation of genetic material during mitosis . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds such as 6-METHOXY-1,2,3,4-TETRAHYDRO-9H-PYRIDO[3,4-β]INDOLE and 6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE . These compounds share structural similarities but differ in their biological activities and applications. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential as an anticancer agent.
Properties
IUPAC Name |
6-methoxy-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(11-2)7-6(8)10/h3H,1-2H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEBWUBNSFGPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551042 |
Source
|
Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29458-39-7 |
Source
|
Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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